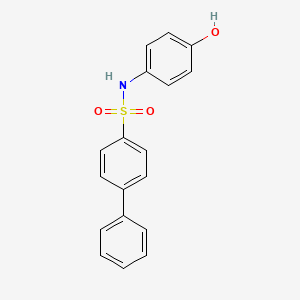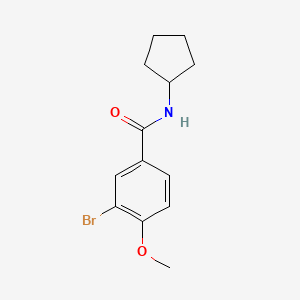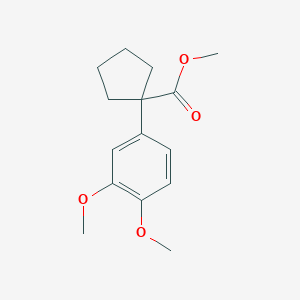
1-(3-methoxybenzyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxybenzyl)-4-phenylpiperazine, also known as MBPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to have a wide range of pharmacological effects, including antidepressant, anxiolytic, and antipsychotic properties.
科学的研究の応用
1-(3-methoxybenzyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications. Research has shown that this compound has antidepressant, anxiolytic, and antipsychotic properties. In addition, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of 1-(3-methoxybenzyl)-4-phenylpiperazine is not yet fully understood. However, it is believed to act as a serotonin receptor agonist, particularly at the 5-HT1A receptor. This may explain its antidepressant and anxiolytic effects. This compound has also been found to modulate the activity of dopamine and norepinephrine, which may explain its antipsychotic properties.
Biochemical and Physiological Effects
Research has shown that this compound has a range of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may explain its antidepressant and antipsychotic effects. In addition, this compound has been found to decrease the activity of the HPA axis, which is involved in the stress response. This may explain its anxiolytic effects.
実験室実験の利点と制限
One advantage of using 1-(3-methoxybenzyl)-4-phenylpiperazine in lab experiments is its ability to selectively target serotonin receptors. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation of using this compound is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.
将来の方向性
There are several future directions for research on 1-(3-methoxybenzyl)-4-phenylpiperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to determine the exact mechanism of action of this compound and its potential therapeutic applications. In addition, the development of more efficient synthesis methods for this compound could facilitate its use in future research. Finally, the use of this compound in combination with other compounds may lead to the development of more effective treatments for various psychiatric and neurological disorders.
Conclusion
In conclusion, this compound is a piperazine derivative that has potential therapeutic applications in the treatment of psychiatric and neurological disorders. Research has shown that this compound has antidepressant, anxiolytic, and antipsychotic properties, as well as neuroprotective effects. While the exact mechanism of action of this compound is not yet fully understood, it is believed to act as a serotonin receptor agonist. Further research is needed to determine the full potential of this compound and its applications in the field of medicine.
合成法
The synthesis of 1-(3-methoxybenzyl)-4-phenylpiperazine involves the reaction of 1-(3-methoxybenzyl)piperazine with phenylmagnesium bromide. The resulting compound is then purified through recrystallization. The yield of this compound obtained through this method is typically around 50%.
特性
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-21-18-9-5-6-16(14-18)15-19-10-12-20(13-11-19)17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQDPQPOZOHIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl [2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5864597.png)

![2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5864602.png)
![N-(2-ethyl-6-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5864613.png)


![9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5864641.png)



![(3-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5864653.png)

